Trimethylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 890. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

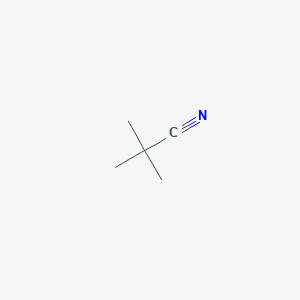

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMNHZBIQDNHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060887 | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |

| Record name | Propanenitrile, 2,2-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-18-2 | |

| Record name | 2,2-Dimethylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pivalonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQD7ZXJ3PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Synthesis Pathway: Gas-Phase Reaction of Pivalic Acid and Ammonia

An In-depth Technical Guide on the Synthesis of Trimethylacetonitrile from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as pivalonitrile or tert-butyl cyanide, is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals and other specialty chemicals.[1][2] Its unique tert-butyl group imparts specific properties to molecules, making it a desirable building block in drug development. This technical guide provides a comprehensive overview of the primary industrial method for synthesizing this compound from pivalic acid: the gas-phase catalytic amination and dehydration process.

The most prominent and industrially applied method for the synthesis of this compound from pivalic acid is a gas-phase reaction with ammonia (B1221849) over a solid-acid catalyst, typically aluminum oxide (Al₂O₃).[1] This process is advantageous due to its high yield, high purity of the final product, and the potential for continuous operation.[1]

The overall reaction can be represented as a direct conversion, although it mechanistically proceeds through the formation of pivalamide (B147659) as an intermediate, which is subsequently dehydrated to the nitrile.

(CH₃)₃CCOOH + NH₃ → (CH₃)₃CCN + 2H₂O

The reaction is carried out at elevated temperatures, where pivalic acid and ammonia are in the gaseous state.[1]

Reaction Mechanism

The synthesis of this compound from pivalic acid and ammonia over a heterogeneous catalyst like alumina (B75360) is understood to occur in two main steps:

-

Amidation: Pivalic acid reacts with ammonia to form pivalamide. This is a reversible reaction.

-

Dehydration: The pivalamide intermediate is then dehydrated on the catalyst surface to yield this compound.[3][4]

The acidic sites on the aluminum oxide catalyst play a crucial role in facilitating both the amidation and the subsequent dehydration step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the gas-phase synthesis of this compound from pivalic acid, based on cited experimental data.[1]

Table 1: General Reaction Conditions

| Parameter | Value | Reference |

| Reaction Phase | Gas Phase | [1] |

| Catalyst | Aluminum Oxide (Al₂O₃) | [1] |

| Temperature Range | 300 - 500 °C | [1] |

| Preferred Temperature | 350 - 460 °C | [1] |

| Pressure | Atmospheric | Implied in[1] |

Table 2: Reactant and Product Specifications

| Compound | Role | Molar Ratio (Pivalic Acid:Ammonia) | Purity of Product |

| Pivalic Acid | Starting Material | 1 : (1.05 - 1.6) | - |

| Ammonia | Reagent | (1.05 - 1.6) : 1 | - |

| This compound | Product | - | up to 99.4% |

Table 3: Process Parameters and Yields from Experimental Examples

| Example | Pivalic Acid Flow Rate (g/L catalyst/hr) | Molar Ratio (Pivalic Acid:NH₃) | Temperature (°C) | Yield (% of theoretical) |

| 1 | 480 | 1 : 1.58 | 380 | Not specified, but catalyst was stable for >7000 hrs |

| 2 | 312 | 1 : 1.05 | 420 - 430 | 98 |

| 3 | 624 | Not specified | 460 | 94.3 |

Experimental Protocols

The following is a detailed experimental protocol for the continuous gas-phase synthesis of this compound from pivalic acid, based on the process described in the literature.[1]

Materials and Equipment

-

Pivalic Acid (99%+ purity)

-

Anhydrous Ammonia

-

Aluminum Oxide (γ-Al₂O₃) catalyst pellets

-

Quartz or stainless steel fixed-bed reactor tube

-

Tube furnace with temperature controller

-

Vaporizers for pivalic acid and ammonia

-

Mass flow controllers for gases

-

Condenser and collection vessel

-

Gas chromatograph (GC) for product analysis

Experimental Procedure

-

Catalyst Bed Preparation:

-

The fixed-bed reactor tube is packed with a known volume of aluminum oxide catalyst pellets.

-

The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature to remove any adsorbed moisture.

-

-

Reactant Feed Preparation:

-

Pivalic acid is placed in a vaporizer and heated to a temperature sufficient to ensure complete vaporization without decomposition.

-

Anhydrous ammonia is supplied from a cylinder and its flow rate is controlled by a mass flow controller.

-

-

Reaction Execution (Continuous Flow):

-

The reactor is heated to the desired reaction temperature (e.g., 420-430 °C).[1]

-

A pre-heated stream of gaseous pivalic acid and ammonia are mixed in a preheating zone before being introduced into the reactor over the catalyst bed.[1] The molar ratio of pivalic acid to ammonia is maintained, for example, at 1:1.05.[1]

-

The flow rates are adjusted to achieve a specific space velocity, for instance, 312 g of pivalic acid per liter of catalyst per hour.[1]

-

-

Product Collection and Separation:

-

The gaseous reaction products exiting the reactor are passed through a condenser.

-

The condensed liquid, consisting of this compound and water, is collected in a cooled vessel.

-

Due to the low solubility of this compound in water, the organic layer can be easily separated from the aqueous layer.[1]

-

-

Purification and Analysis:

-

The crude this compound is purified by distillation.

-

The purity of the final product is determined by gas chromatography. A purity of 99.4% can be achieved under optimal conditions.[1]

-

Visualizations

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Catalytic Conversion

Caption: Catalytic conversion of pivalic acid to this compound.

References

A Technical Guide to the Reaction Mechanisms of Pivalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalonitrile ((CH₃)₃CCN), also known as trimethylacetonitrile or tert-butyl cyanide, is an aliphatic nitrile featuring a sterically demanding tert-butyl group adjacent to the cyano functionality. This structural feature imparts unique reactivity, differentiating it from less hindered nitriles like acetonitrile. The bulky tert-butyl group sterically shields the electrophilic nitrile carbon, slowing the rate of nucleophilic attack and, in some cases, altering reaction pathways. This technical guide provides an in-depth exploration of the core reaction mechanisms of pivalonitrile, including hydrolysis, reduction, organometallic additions, and cycloadditions. It serves as a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to elucidate reaction pathways.

Core Reaction Mechanisms of the Nitrile Group

The reactivity of the pivalonitrile is dominated by the chemistry of the cyano group (—C≡N). This group is highly polarized, with the nitrogen atom being more electronegative than the carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. However, the adjacent tert-butyl group provides significant steric hindrance, a critical factor in all its reactions.

Hydrolysis to Pivalic Acid

The conversion of nitriles to carboxylic acids is a fundamental transformation. Due to the steric hindrance of the tert-butyl group, the hydrolysis of pivalonitrile to pivalic acid is notably more challenging than for unhindered nitriles.[1] The reaction can proceed under either acidic or basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield an intermediate pivalamide, which is then further hydrolyzed under the acidic conditions to form pivalic acid and an ammonium (B1175870) ion.[2]

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to pivalamide. This amide intermediate is then hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt, which upon acidic workup, gives pivalic acid.[3]

Caption: Overview of the primary reaction pathways for pivalonitrile.

Reduction Reactions

Pivalonitrile can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

1.2.1 Reduction to Neopentylamine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile group to a primary amine (neopentylamine). The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon.[4][5] The intermediate imine anion is further reduced to a dianion, which upon aqueous workup is protonated to yield the amine.[6]

Caption: Mechanism for the reduction of pivalonitrile to neopentylamine.

1.2.2 Reduction to Pivalaldehyde: To achieve partial reduction to an aldehyde, a less reactive and sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is employed at low temperatures (e.g., -78 °C).[7][8] DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine intermediate.[9][10] This intermediate does not undergo further reduction at low temperatures. Subsequent hydrolysis during aqueous workup liberates the desired pivalaldehyde.[11]

Caption: Mechanism for the partial reduction of pivalonitrile to pivalaldehyde.

Reaction with Organometallic Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with pivalonitrile to form ketones after an acidic workup. The carbanionic component of the organometallic reagent attacks the electrophilic nitrile carbon. This forms a magnesium or lithium salt of an imine anion. This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Aqueous acid workup then hydrolyzes the imine to the corresponding ketone. Pivalonitrile gives excellent yields in this reaction due to the absence of α-protons, which can cause side reactions with other nitriles.[12]

Caption: Reaction of pivalonitrile with a Grignard reagent to form a ketone.

[3+2] Cycloaddition with Azides

Pivalonitrile can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. This reaction is a key method for synthesizing 5-substituted-1H-tetrazoles, which are important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids.[13] The reaction typically requires a Lewis or Brønsted acid catalyst to activate the nitrile.[1] The azide (B81097) anion then attacks the activated nitrile, followed by cyclization to form the stable, aromatic tetrazole ring.[14]

Caption: Mechanism for the synthesis of 5-tert-butyl-1H-tetrazole.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key transformations of pivalonitrile. Note that yields are highly dependent on specific reaction conditions and purification methods.

| Reaction | Reagents & Conditions | Product | Yield (%) | Reference(s) |

| Hydrolysis (Basic) | 1. NaOH (10% aq.), EtOH, Reflux, 16h2. HCl (aq.) workup | Pivalic Acid | ~70-85 | [3] |

| Hydrolysis (Acidic) | HCl (aq.), Reflux, 24h | Pivalic Acid | ~75-90 | [2] |

| Reduction (Amine) | 1. LiAlH₄ (1.5 eq.), THF, 0°C to RT, 4h2. H₂O/NaOH workup | Neopentylamine | ~80-90 | [15] |

| Reduction (Aldehyde) | 1. DIBAL-H (1.0 eq.), Toluene, -78°C, 2h2. H₃O⁺ workup | Pivalaldehyde | ~70-85 | [11],[7] |

| Grignard Addition | 1. PhMgBr, Ether, Reflux, 2h2. HCl (aq.) workup | tert-Butyl Phenyl Ketone | 80-91 | [12] |

| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 24h | 5-tert-Butyl-1H-tetrazole | ~85-95* | [1],[13] |

*Yields are estimated based on general procedures for nitriles and may vary for pivalonitrile.

Detailed Experimental Protocols

Protocol 3.1: Base-Catalyzed Hydrolysis to Pivalic Acid

Adapted from general procedures for nitrile hydrolysis.[3][16]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalonitrile (8.31 g, 100 mmol) and 95% ethanol (B145695) (40 mL).

-

Reaction: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (40 mL) to the flask. Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with water (50 mL) and extract with diethyl ether (2 x 30 mL) to remove any unreacted nitrile. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of pivalic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield pivalic acid.

Protocol 3.2: Reduction to Neopentylamine with LiAlH₄

Adapted from general procedures for nitrile reduction.[15][17]

-

Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.85 g, 75 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (75 mL).

-

Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of pivalonitrile (4.16 g, 50 mmol) in anhydrous THF (25 mL) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching: Cool the flask back to 0 °C. Cautiously and sequentially add water (3 mL), 15% aqueous NaOH (3 mL), and then water (9 mL) dropwise to quench the excess LiAlH₄. A granular white precipitate of aluminum salts will form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 20 mL).

-

Purification: Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude neopentylamine can be purified by fractional distillation.

Protocol 3.3: Synthesis of 5-tert-Butyl-1H-tetrazole

Adapted from general procedures for tetrazole synthesis.[1][13]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalonitrile (4.16 g, 50 mmol), sodium azide (NaN₃) (3.58 g, 55 mmol), and ammonium chloride (NH₄Cl) (2.94 g, 55 mmol).

-

Reaction: Add N,N-dimethylformamide (DMF) (50 mL) to the flask. Heat the reaction mixture to 120-130 °C and stir for 24 hours.

-

Workup: Cool the mixture to room temperature and pour it into 150 mL of water.

-

Acidification: While stirring, carefully acidify the aqueous solution to pH ~2 with 6 M hydrochloric acid. A white precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the product by vacuum filtration.

-

Purification: Wash the solid with cold water (3 x 30 mL). The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-tert-butyl-1H-tetrazole.

Conclusion

The reaction mechanisms of pivalonitrile are governed by the interplay between the electronic properties of the nitrile group and the significant steric hindrance imposed by the tert-butyl moiety. While it undergoes the canonical reactions of aliphatic nitriles—hydrolysis, reduction, and addition of organometallics—the conditions required are often more forcing. This steric factor, however, can be advantageous, for instance by preventing side reactions like α-deprotonation in Grignard additions, leading to high yields.[12] The ability to convert pivalonitrile into valuable building blocks such as pivalic acid, neopentylamine, pivalaldehyde, and substituted tetrazoles makes it a versatile substrate in organic synthesis and a relevant molecule in the design of pharmaceuticals and other advanced materials. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals to effectively utilize pivalonitrile in their research and development endeavors.

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 10. adichemistry.com [adichemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. erowid.org [erowid.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Pivalonitrile - Wikipedia [en.wikipedia.org]

- 17. ch.ic.ac.uk [ch.ic.ac.uk]

Theoretical Analysis of the Molecular Structure of Trimethylacetonitrile: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the molecular structure of trimethylacetonitrile (also known as pivalonitrile). We delve into the computational protocols for geometry optimization, vibrational frequency analysis, and the determination of key structural parameters. This document summarizes expected quantitative data in structured tables and visualizes the computational workflows using the DOT language, offering a foundational resource for researchers in computational chemistry and drug development.

Introduction

This compound, a simple organic molecule with the formula (CH₃)₃CCN, serves as a valuable model system for understanding the influence of bulky alkyl groups on molecular geometry and electronic structure. Its compact yet sterically hindered nature presents an interesting case for theoretical investigation. Computational chemistry provides powerful tools to elucidate its structural and vibrational properties with high accuracy, complementing and sometimes superseding experimental techniques.[1]

This guide outlines the standard ab initio and Density Functional Theory (DFT) methods used to perform a thorough theoretical characterization of the this compound molecule. The objective is to provide a detailed protocol and a representative set of results that can be expected from such a computational study.

Experimental and Computational Protocols

The theoretical investigation of molecular structures typically involves a multi-step computational process.[2][3] The primary goals are to find the minimum energy conformation (geometry optimization) and to characterize the vibrational modes of the molecule.[4][5]

Geometry Optimization

The initial step in characterizing the molecular structure is to perform a geometry optimization.[2][5] This process aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[1]

Methodology:

A common and robust approach involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A popular functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.

The optimization process is iterative. Starting from an initial guess of the molecular geometry, the forces on each atom are calculated. The atoms are then moved in a direction that reduces these forces, and the process is repeated until the forces are negligible and the energy change between successive steps is below a defined threshold.[3] This ensures that a stationary point on the potential energy surface has been located.[2]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the obtained structure is a true minimum (i.e., not a transition state) and to predict the infrared (IR) spectrum of the molecule.[4][6]

Methodology:

This calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.[2] Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. A true minimum energy structure will have all real (positive) vibrational frequencies.[4] The presence of an imaginary frequency indicates a transition state.[4]

The same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)) should be used for the frequency calculation to ensure consistency.[6] The calculated frequencies are often systematically scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Data Presentation: Predicted Molecular Properties

The following tables summarize the quantitative data expected from a B3LYP/6-311+G(d,p) level of theory calculation for this compound.

Predicted Geometric Parameters

This table presents the key bond lengths and angles for the optimized geometry of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| C(tert) | C(cyano) | 1.48 | ||

| C(cyano) | N | 1.16 | ||

| C(tert) | C(methyl) | 1.54 | ||

| C(methyl) | H | 1.09 | ||

| **Bond Angles (°) ** | ||||

| C(methyl) | C(tert) | C(cyano) | 107.5 | |

| C(methyl) | C(tert) | C(methyl) | 111.3 | |

| C(tert) | C(cyano) | N | 180.0 | |

| C(tert) | C(methyl) | H | 110.2 | |

| H | C(methyl) | H | 108.7 |

Table 1: Predicted bond lengths and angles for this compound.

Predicted Vibrational Frequencies

This table lists some of the characteristic vibrational frequencies for this compound. The nitrile stretch is a particularly strong and easily identifiable peak in the IR spectrum.

| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |

| C≡N Stretch | A₁ | 2315 | 2269 |

| C-C Stretch (tert-butyl) | A₁ | 1260 | 1235 |

| CH₃ Symmetric Stretch | A₁ | 3010 | 2950 |

| CH₃ Asymmetric Stretch | E | 3080 | 3018 |

| CH₃ Rock | E | 940 | 921 |

Table 2: Selected predicted vibrational frequencies for this compound.

Predicted Rotational Constants

Rotational constants are crucial for interpreting microwave spectroscopy data and are directly related to the molecule's moments of inertia.

| Rotational Constant | Predicted Value (GHz) |

| A | 4.35 |

| B | 2.78 |

| C | 2.78 |

Table 3: Predicted rotational constants for this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows described in the protocols.

Caption: Workflow for Molecular Geometry Optimization.

Caption: Workflow for Vibrational Frequency Analysis.

Conclusion

The theoretical study of this compound's molecular structure, through established computational methods like DFT, provides a detailed and accurate picture of its geometric and vibrational properties. The protocols and expected data presented in this guide serve as a robust framework for researchers. These computational approaches are indispensable in modern chemical research, enabling the prediction of molecular properties that are crucial for applications ranging from spectroscopic analysis to rational drug design. The combination of geometry optimization and frequency analysis confirms the stability of the computed structure and provides valuable insights into its dynamic behavior.

References

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. youtube.com [youtube.com]

- 3. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 4. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

The Advent of a Sterically Hindered Nitrile: A Technical History of tert-Butyl Cyanide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl cyanide, also known as pivalonitrile or trimethylacetonitrile, is a pivotal building block in organic synthesis, prized for the introduction of the sterically demanding tert-butyl group. Its unique structural properties have found applications in diverse areas, from the synthesis of pharmaceuticals and agrochemicals to its use as a labile ligand in coordination chemistry. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this important nitrile, providing detailed experimental protocols for key historical syntheses and a comparative analysis of their efficiencies.

Historical Discovery: The Pioneers of the 19th Century

The latter half of the 19th century was a period of foundational discoveries in organic chemistry, with the elucidation of molecular structures and the development of novel synthetic transformations. The first synthesis of tert-butyl cyanide is attributed to the Russian chemist Alexander Mikhailovich Butlerov in the 1860s. Butlerov, a central figure in the development of the theory of chemical structure, was investigating the chemistry of hydrocarbons and their derivatives. His work on the synthesis of isobutane (B21531) and tertiary butyl alcohol laid the groundwork for accessing the tert-butyl moiety.[1][2] While the exact yield from his initial synthesis is not well-documented, his work established the feasibility of creating this sterically congested nitrile.

Shortly after Butlerov's pioneering work, French chemist Alfred Gautier reported the synthesis of tert-butyl cyanide in 1866. Gautier's method involved the reaction of tert-butyl iodide with silver cyanide. This reaction, a variation of the nascent nucleophilic substitution reactions of the time, provided an alternative route to this novel compound.

These early syntheses, while groundbreaking, were often hampered by low yields and the limited availability of starting materials. They did, however, open the door for further investigation into the synthesis of sterically hindered nitriles and laid the chemical foundation for the more efficient methods that would follow.

Evolution of Synthetic Methodologies

Over the decades, several synthetic strategies have been developed and refined for the production of tert-butyl cyanide. These methods can be broadly categorized into nucleophilic substitution, dehydration of amides, and catalytic processes.

Nucleophilic Substitution Reactions

The earliest syntheses of tert-butyl cyanide relied on the principles of nucleophilic substitution.

a) From Tertiary Alkyl Halides: The reaction of a tertiary alkyl halide, such as tert-butyl chloride or iodide, with a cyanide salt is a direct approach to forming the C-CN bond.[3][4] Due to the tertiary nature of the substrate, this reaction proceeds through an SN1 mechanism, involving the formation of a relatively stable tert-butyl carbocation intermediate.[5]

Reaction: (CH3)3C-X + MCN → (CH3)3C-CN + MX (where X = Cl, Br, I; M = Ag, Na, K)

Early preparations using silver cyanide with tert-butyl iodide were reported by Gautier. However, the use of alkali metal cyanides with tert-butyl chloride often leads to significant amounts of the elimination product, isobutylene, due to the basicity of the cyanide ion.[3]

b) Kolbe Nitrile Synthesis: While the Kolbe nitrile synthesis, a classic SN2 reaction between an alkyl halide and a metal cyanide, is generally not efficient for tertiary halides due to steric hindrance, it is a cornerstone in the history of nitrile synthesis.

Dehydration of Pivalamide (B147659)

The dehydration of primary amides to nitriles is a widely used and generally efficient method. For the synthesis of tert-butyl cyanide, this involves the dehydration of pivalamide.

Reaction: (CH3)3C-CONH2 → (CH3)3C-CN + H2O

Various dehydrating agents have been employed for this transformation, with phosphorus pentoxide (P2O5) being a classical and potent choice.[2][6] Other reagents such as thionyl chloride (SOCl2) and trifluoroacetic anhydride (B1165640) have also been utilized.[3]

Catalytic Ammoxidation of Pivalic Acid

For industrial-scale production, a more direct and economical route has been developed involving the catalytic reaction of pivalic acid with ammonia (B1221849) in the gas phase over a solid catalyst.[7]

Reaction: (CH3)3C-COOH + NH3 --(Catalyst, Δ)--> (CH3)3C-CN + 2H2O

This method offers high yields and purity on a large scale, making it the preferred industrial process.

Quantitative Data Summary

The following table summarizes the quantitative data for the key historical and modern synthetic methods for tert-butyl cyanide.

| Reaction Name/Type | Reactants | Reagents/Catalyst | Conditions | Yield (%) | Year |

| Gautier's Synthesis | tert-Butyl Iodide, Silver Cyanide | - | Not specified | Not specified | 1866 |

| SN1 Substitution | tert-Butyl Chloride, Sodium Cyanide | Polar Protic Solvent | Not specified | Variable (significant elimination) | - |

| Dehydration of Pivalamide | Pivalamide | Phosphorus Pentoxide (P2O5) | Heating | High | - |

| Catalytic Ammoxidation | Pivalic Acid, Ammonia | Aluminum Oxide | 300-500 °C, Gas Phase | >95% | 1980s |

Experimental Protocols

Synthesis of tert-Butyl Cyanide via Dehydration of Pivalamide with Phosphorus Pentoxide

This protocol is based on the classical dehydration method.

Materials:

-

Pivalamide ((CH3)3CCONH2)

-

Phosphorus Pentoxide (P2O5)

-

Sand

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, thoroughly mix 10.1 g (0.1 mol) of pivalamide with 15 g (0.106 mol) of phosphorus pentoxide.

-

Add a layer of sand on top of the mixture to moderate the reaction.

-

Assemble a simple distillation apparatus, ensuring all glassware is dry.

-

Heat the flask gently with a heating mantle. The reaction is exothermic.

-

tert-Butyl cyanide will distill over. Collect the fraction boiling at 105-106 °C.

-

The collected product is typically of high purity.

Yield: High.

Synthesis of tert-Butyl Isocyanide via the Hofmann Carbylamine Reaction

While not a synthesis of tert-butyl cyanide, the Hofmann carbylamine reaction is a historically significant method for preparing its isomer, tert-butyl isocyanide, and is included here for its relevance to the chemistry of the tert-butyl group and the cyano functionality.[8][9]

Materials:

-

tert-Butylamine ((CH3)3CNH2)

-

Chloroform (CHCl3)

-

Sodium Hydroxide (B78521) (NaOH)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Dichloromethane (B109758) (CH2Cl2)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 30 g of sodium hydroxide in 30 mL of water.

-

In the dropping funnel, place a mixture of 14.6 g (0.2 mol) of tert-butylamine, 11.9 g (0.1 mol) of chloroform, and 0.2 g of benzyltriethylammonium chloride in 30 mL of dichloromethane.

-

Add the contents of the dropping funnel to the stirred sodium hydroxide solution. An exothermic reaction will occur, causing the dichloromethane to reflux.

-

After the initial reaction subsides, continue stirring for 1 hour.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Separate the organic layer, and wash it with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the dichloromethane solution to obtain tert-butyl isocyanide. Collect the fraction boiling at 91-93 °C.

Yield: 66-73%.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of tert-butyl cyanide.

Caption: SN1 Synthesis of tert-Butyl Cyanide.

Caption: Dehydration Synthesis of tert-Butyl Cyanide.

Conclusion

The synthesis of tert-butyl cyanide has evolved significantly from its initial discovery in the 19th century. Early methods, while foundational, have been largely superseded by more efficient and scalable processes. The dehydration of pivalamide remains a reliable laboratory-scale synthesis, while catalytic ammoxidation of pivalic acid represents the state-of-the-art for industrial production. This historical and technical overview provides a comprehensive understanding of the synthetic pathways to this valuable chemical intermediate, offering insights for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. people.wou.edu [people.wou.edu]

- 5. vernier.com [vernier.com]

- 6. researchgate.net [researchgate.net]

- 7. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Trimethylacetonitrile: A Versatile Precursor for the Synthesis of Pyrimidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The strategic incorporation of bulky substituents, such as the tert-butyl group, onto the pyrimidine ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. Trimethylacetonitrile, also known as pivalonitrile, emerges as a valuable and versatile precursor for introducing these sterically demanding tert-butyl groups onto the pyrimidine core. This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound for the preparation of various pyrimidine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Pathways

This compound can be employed in several synthetic strategies to construct the pyrimidine ring. The primary approaches involve its self-condensation to form 2,4,6-tri-tert-butylpyrimidine (B1306805) and its reaction with ketones in the presence of a strong electrophilic activator to yield a range of substituted pyrimidines.

Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP) via Self-Condensation

The self-condensation of this compound provides a direct route to the highly hindered and non-nucleophilic base, 2,4,6-tri-tert-butylpyrimidine (TTBP). This reaction is typically promoted by a strong acid or an electrophilic activator. A plausible mechanism involves the initial activation of a nitrile molecule, followed by nucleophilic attack from a second nitrile, leading to a dimerization and subsequent cyclotrimerization.

Reaction Pathway for the Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP)

Caption: Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP).

Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP) (Adapted from Crich et al., Synthesis 2001)[1]

-

Reaction Setup: To a solution of this compound (pivalonitrile) (3.0 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 2,6-di-tert-butylpyridine (B51100) (1.1 equivalents).

-

Activation: Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 24 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford 2,4,6-tri-tert-butylpyrimidine.

| Entry | Reactant 1 | Reactant 2 | Activator | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | - | Tf₂O | CH₂Cl₂ | 24 | High | [1] |

Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines from Ketones

A versatile method for the synthesis of unsymmetrically substituted pyrimidines involves the reaction of this compound with various ketones in the presence of triflic anhydride. This reaction proceeds through the formation of a vinyl triflate intermediate from the ketone, which then undergoes a [4+2] cycloaddition-type reaction with two molecules of the nitrile.

General Workflow for the Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: General Procedure for the Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines (Adapted from Garcia Martinez et al., J. Org. Chem. 1992)[2][3]

-

Reaction Setup: To a well-stirred solution of triflic anhydride (1.14 equivalents) and this compound (pivalonitrile) (2.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂), slowly add a solution of the corresponding dialkyl ketone (1.0 equivalent) in anhydrous CH₂Cl₂.

-

Reaction: Stir the resulting red-brown mixture magnetically for 24 hours at room temperature.

-

Workup: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Separate the organic phase, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the desired 2,4-di-tert-butyl-5,6-dialkylpyrimidine.

| Entry | Ketone | Product | Yield (%) | Reference |

| 1 | 3-Pentanone | 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 64 | [4] |

| 2 | 4-Heptanone | 2,4-Di-tert-butyl-5,6-dipropylpyrimidine | 67 | [4] |

| 3 | 5-Nonanone | 2,4-Di-tert-butyl-5,6-dibutylpyrimidine | 71 | [4] |

Synthesis of Aminopyrimidines

While direct experimental protocols for the reaction of this compound with urea (B33335) or guanidine (B92328) to form aminopyrimidines were not found in the initial searches, this remains a plausible synthetic route based on general pyrimidine synthesis principles. The Pinner synthesis, which involves the reaction of a nitrile with an alcohol to form an imidate, followed by reaction with an amine source like guanidine, could be a viable pathway.

Proposed Pathway for Aminopyrimidine Synthesis

Caption: Proposed synthesis of aminopyrimidines.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of pyrimidine derivatives, particularly those bearing the bulky tert-butyl substituent. The methodologies outlined in this guide, including the self-condensation to 2,4,6-tri-tert-butylpyrimidine and the reaction with ketones, provide robust and accessible routes for researchers in drug discovery and organic synthesis. The detailed experimental protocols and tabulated data offer a practical resource for the implementation of these synthetic strategies. Further exploration into the reactions of this compound with other nucleophiles, such as ureas and guanidines, holds the potential to expand the library of accessible tert-butylated pyrimidine scaffolds for various therapeutic applications.

References

- 1. [PDF] 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Coordination Chemistry of Pivalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalonitrile (t-BuCN), also known as trimethylacetonitrile, is a sterically bulky aliphatic nitrile that serves as a versatile ligand in coordination chemistry.[1] Its t-butyl group introduces significant steric hindrance, influencing the coordination number, geometry, and reactivity of the resulting metal complexes. Pivalonitrile typically coordinates to metal centers in a monodentate, end-on fashion through the nitrogen lone pair.[2][3] It is generally considered a weakly coordinating ligand, making it a useful labile group that can be readily displaced by stronger ligands, a property often exploited in the synthesis of various organometallic and coordination compounds.[2][3]

This technical guide provides a comprehensive overview of the coordination chemistry of pivalonitrile, detailing the synthesis, characterization, and reactivity of its metal complexes. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and potential applications of these compounds.

Synthesis of Pivalonitrile Coordination Complexes

The synthesis of pivalonitrile complexes typically involves the reaction of a metal precursor with pivalonitrile, which can also serve as the solvent. The choice of the metal precursor, solvent, and reaction conditions dictates the final product.

General Synthetic Strategies:

-

Direct Reaction with Metal Salts: Anhydrous metal halides or other salts can be dissolved or suspended in pivalonitrile, which acts as both the reactant and the solvent. Gentle heating or stirring at room temperature is often sufficient to induce coordination.

-

Ligand Substitution Reactions: Pivalonitrile can displace weakly bound ligands, such as other nitriles (e.g., acetonitrile), from a metal complex. This is a common strategy for introducing the bulky pivalonitrile ligand into a coordination sphere.

-

Oxidative Addition: In some cases, a metal in a low oxidation state can be oxidized in the presence of pivalonitrile to form a complex.

Experimental Protocol: Synthesis of a Diiron-Pivalonitrile Complex

This protocol is adapted from the synthesis of a diiron μ-aminocarbyne complex with a pivalonitrile ligand.[2]

Materials:

-

Triflate salt of the diiron tris-carbonyl precursor, e.g., [[Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(R)}]CF₃SO₃

-

Pivalonitrile (t-BuCN)

-

Trimethylamine-N-oxide dihydrate (Me₃NO·2H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Alumina for chromatography

Procedure:

-

Dissolve the diiron tris-carbonyl precursor in dichloromethane.

-

Add a slight excess of trimethylamine-N-oxide dihydrate to the solution. This reagent facilitates the substitution of a carbonyl ligand.

-

Add an excess of pivalonitrile to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the reaction progress by IR spectroscopy (observing the disappearance of the starting material's CO stretching bands and the appearance of new bands corresponding to the product).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on alumina, using a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to elute the desired pivalonitrile complex.

-

Collect the fractions containing the product and remove the solvent to yield the purified diiron-pivalonitrile complex as an air-stable solid.

Characterization of Pivalonitrile Complexes

A combination of spectroscopic and crystallographic techniques is employed to fully characterize pivalonitrile coordination compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for studying nitrile complexes. The stretching frequency of the C≡N bond (ν(C≡N)) is sensitive to the coordination environment.

-

Free Pivalonitrile: The ν(C≡N) stretch for free pivalonitrile is typically observed around 2230 cm⁻¹.

-

Coordinated Pivalonitrile: Upon coordination to a metal center, the ν(C≡N) frequency often shifts. An increase in the stretching frequency is commonly observed, which is attributed to the σ-donation from the nitrogen lone pair to the metal, strengthening the C≡N bond. However, in some cases, particularly with electron-rich metal centers capable of π-backbonding, a decrease in the ν(C≡N) frequency can occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable information about the structure and bonding in pivalonitrile complexes.

-

¹H NMR: The protons of the t-butyl group in pivalonitrile give rise to a characteristic singlet. The chemical shift of this singlet can be influenced by the coordination environment.

-

¹³C NMR: The chemical shift of the nitrile carbon is particularly informative. Coordination to a metal center typically leads to a downfield shift (increase in ppm) of the nitrile carbon signal compared to the free ligand.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This technique is crucial for understanding the steric effects of the bulky pivalonitrile ligand on the coordination sphere of the metal.

Quantitative Data of Pivalonitrile Complexes

The following tables summarize key quantitative data for representative pivalonitrile complexes.

Table 1: Selected Bond Distances and Angles for Pivalonitrile Complexes

| Complex | Metal-N Distance (Å) | C≡N Distance (Å) | Metal-N-C Angle (°) | Reference |

| [Fe{=C(2-C₆H₄PiPr₂)₂}(NCtBu)(N₂)] | 1.945(2) | 1.147(3) | - | [2][3] |

| Diiron(μ-aminocarbyne)(pivalonitrile) complex (Z isomer of (3)CF₃SO₃) | 1.928(3) | - | - | [2][3] |

Table 2: Infrared and NMR Spectroscopic Data for Pivalonitrile and its Complexes

| Compound | ν(C≡N) (cm⁻¹) (in CH₂Cl₂) | δ(¹³C≡N) (ppm) | Reference |

| Pivalonitrile (free ligand) | ~2230 | ~125 | General |

| Diiron(μ-aminocarbyne)(pivalonitrile) complex ((3)CF₃SO₃) | 2277 | 134.8 | [2] |

Reactivity of Coordinated Pivalonitrile

The coordination of pivalonitrile to a metal center activates the nitrile group, making it susceptible to various chemical transformations.

Nucleophilic Attack

The carbon atom of the coordinated nitrile is electrophilic and can be attacked by nucleophiles. This reactivity is the basis for the metal-catalyzed hydrolysis of nitriles to amides.

Activation by Metal-Ligand Cooperation

In certain pincer complexes, the activation of pivalonitrile can occur through a cooperative mechanism involving both the metal center and the pincer ligand. For example, a dearomatized rhenium-PNP pincer complex undergoes a[2][3]-addition of pivalonitrile across the Re-C bond of the pincer arm. This process is reversible and has been studied both experimentally and computationally.[4]

Catalytic Applications

Pivalonitrile complexes have shown promise in catalysis. The lability of the pivalonitrile ligand allows for the generation of catalytically active species upon its dissociation. Furthermore, the activation of the coordinated nitrile can be exploited in catalytic cycles. For instance, rhenium-pincer complexes that activate pivalonitrile have been shown to catalyze Michael addition reactions of other nitriles.[4]

Visualizations

Logical Relationship in Pivalonitrile Coordination

Caption: General coordination scheme of pivalonitrile.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

Signaling Pathway for Catalytic Nitrile Activation

Caption: A conceptual catalytic cycle for nitrile activation. Caption: A conceptual catalytic cycle for nitrile activation.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. Activation of nitriles by metal ligand cooperation. Reversible formation of ketimido- and enamido-rhenium PNP pincer complexes and relevance to catalytic design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical Properties of Trimethylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetonitrile, also known as pivalonitrile or tert-butyl cyanide, is a versatile organic compound with the chemical formula C₅H₉N. Its unique molecular structure, featuring a sterically hindered tert-butyl group attached to a nitrile functional group, imparts a distinct set of chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical constants, spectral characteristics, and chemical reactivity. Detailed experimental methodologies for the determination of these properties are also presented to support researchers in their laboratory work. This document is intended to be a valuable resource for scientists and professionals involved in chemical research and drug development, where this compound serves as a crucial solvent, ligand, and synthetic intermediate.[1][2][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are critical for its application in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₉N | [4][5][6][7] |

| Molecular Weight | 83.13 g/mol | [8] |

| Appearance | Clear, colorless liquid | [4][7][9] |

| Melting Point | 15-16 °C (lit.) | [4][7][9] |

| Boiling Point | 105-106 °C (lit.) | [4][7][9] |

| Density | 0.752 g/mL at 25 °C (lit.) | [4][9] |

| Refractive Index (n²⁰/D) | 1.377 (lit.) | [4][7][9] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [5][6] |

| Vapor Pressure | 34.46 mmHg | [7] |

| Dielectric Constant | 20.09 | [4][9] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly miscible | [4][5][6][7][9] |

| Ethanol | Miscible | [4][5][7][9] |

| Acetone | Miscible | [4][5][7][9] |

| Toluene | Miscible | [4][5][7][9] |

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.32 | Singlet | 9H | (CH₃ )₃C- |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 123.0 | -C N |

| 27.5 | (C H₃)₃C- |

| 25.5 | (CH₃)₃C - |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2235 | C≡N stretch |

| 2975-2870 | C-H stretch (tert-butyl) |

| 1470, 1370 | C-H bend (tert-butyl) |

Chemical Reactivity and Applications

This compound's chemical behavior is largely dictated by the nitrile group and the bulky tert-butyl group. It is a stable compound under normal conditions but can undergo reactions typical of nitriles.

Hydrolysis: The nitrile group can be hydrolyzed to pivalic acid under acidic or basic conditions.

Reduction: The nitrile group can be reduced to form neopentylamine.

Coordination Chemistry: Due to the lone pair of electrons on the nitrogen atom, this compound can act as a ligand in coordination complexes with transition metals.[10][11]

Applications in Synthesis: this compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[3][12] Its high polarity and dielectric constant also make it a useful solvent in electrochemical applications.[4][13]

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation. A small quantity of the liquid is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point. The atmospheric pressure should be noted and corrected to standard pressure if necessary.

Determination of Melting Point

For the determination of the melting point, a small sample of solid this compound (cooled below its melting point) is placed in a capillary tube. The capillary tube is then placed in a melting point apparatus and heated slowly. The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.

Determination of Density

The density of liquid this compound can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature.

Determination of Solubility

To determine the solubility profile, a small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of this compound in the solvent can be determined using techniques like gas chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR spectrometer. The infrared spectrum is recorded, and the absorption bands corresponding to different functional groups are identified.

Signaling Pathways and Logical Relationships

As a relatively simple organic molecule, there is no scientific evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary relevance in the context of drug development is as a synthetic intermediate or a solvent in the manufacturing of active pharmaceutical ingredients.

The most relevant logical relationship for this compound in a chemical context is its synthesis. A common laboratory and industrial synthesis of this compound (pivalonitrile) involves the reaction of a tert-butyl halide with a cyanide salt.

Caption: Synthetic pathway for this compound via nucleophilic substitution.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. The data presented in a structured format, along with the experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Understanding these core properties is essential for the safe and effective use of this compound as a solvent, reagent, and building block in a wide range of chemical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Trimethyl acetonitrile / Pivalonitrile | CAS: 630-18-2 | Description & Pharmaceutical Uses [pharmacompass.com]

- 3. This compound (630-18-2) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound CAS#: 630-18-2 [m.chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 630-18-2 [chemicalbook.com]

- 10. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]

- 11. Coordination of a Neutral Ligand to a Metal Center of Oxohalido Anions: Fact or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

Pivalonitrile as a Versatile Building Block: A Technical Guide to Exploratory Reactions

Abstract: Pivalonitrile ((CH₃)₃CCN), also known as trimethylacetonitrile, is a valuable aliphatic nitrile in organic synthesis. Characterized by its sterically demanding tert-butyl group, pivalonitrile serves not only as a solvent or a labile ligand but also as a robust building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of key exploratory reactions where pivalonitrile is a central component. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this compound. This document details synthetic methodologies, including [3+2] cycloadditions for tetrazole synthesis, its application as a cyanide-free source for aromatic nitriles, its role in the formation of valuable ketones via Grignard reactions, and its indirect but crucial role in transition metal-catalyzed C-H functionalization through a surrogate approach. All quantitative data is presented in structured tables, and key experimental protocols are provided. Reaction workflows and mechanisms are visualized using Graphviz to facilitate a deeper understanding of the logical and chemical transformations.

Introduction: Properties and Reactivity of Pivalonitrile

Pivalonitrile is an organic compound featuring a nitrile group (-C≡N) attached to a tert-butyl group.[1] The nitrile group is highly polar, with the sp-hybridized carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack.[2][3] However, the large, electron-donating tert-butyl group significantly influences its reactivity in several ways:

-

Steric Hindrance: The bulkiness of the tert-butyl group can impede the approach of nucleophiles or other reactants, making pivalonitrile less reactive in some contexts than smaller nitriles like acetonitrile.

-

Electronic Effects: The inductive effect of the alkyl group slightly reduces the electrophilicity of the nitrile carbon compared to aryl nitriles.

-

Stability: The t-butyl group provides stability to adjacent intermediates, which can be exploited in certain reaction pathways.

These characteristics make pivalonitrile a unique building block for synthesizing specific molecular scaffolds, particularly nitrogen-containing heterocycles and sterically hindered ketones, which are of significant interest in medicinal chemistry.[4]

[3+2] Cycloaddition: Synthesis of 5-tert-Butyl-1H-tetrazole

One of the most reliable and widely used reactions involving nitriles is their [3+2] cycloaddition with azides to form tetrazoles. Tetrazole rings are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[4] The reaction of pivalonitrile with an azide (B81097) source, such as sodium azide, typically requires activation of the nitrile by a Lewis or Brønsted acid.[3][5]

The reaction proceeds via activation of the nitrile nitrogen, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the stable, aromatic tetrazole ring.[3][5]

Quantitative Data

The synthesis of 5-substituted-1H-tetrazoles is a high-yielding process applicable to a wide range of nitriles.

| Entry | Nitrile Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pivalonitrile | NH₄Cl | DMF | 120 | 12 | ~90 (est.) |

| 2 | Benzonitrile | NH₄Cl | DMF | 120 | 12 | 92[6] |

| 3 | 4-Chlorobenzonitrile | ZnBr₂ | H₂O | 100 | 24 | 98[7] |

| 4 | Acetonitrile | ZnBr₂ | H₂O | 100 | 24 | 88[7] |

Experimental Protocol: Synthesis of 5-tert-Butyl-1H-tetrazole[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalonitrile (1.0 eq.), sodium azide (1.2 eq.), and ammonium (B1175870) chloride (1.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid.

-

Precipitation & Isolation: A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and dry to yield 5-tert-butyl-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.

Pivalonitrile as a Cyanide-Free Cyanide Source

A significant challenge in organic synthesis is the introduction of a cyano group without using highly toxic reagents like KCN or HCN.[8] An innovative, transition-metal-free method utilizes pivalonitrile as a cyanide source for the conversion of aromatic bromides to nitriles.[9] The reaction involves a lithium-halogen exchange followed by the addition of the resulting aryllithium to pivalonitrile. The key step is the subsequent fragmentation of the imine intermediate induced by molecular iodine.[9]

Quantitative Data

This method is effective for a range of substituted aryl bromides, providing good yields of the corresponding nitriles.

| Entry | Aryl Bromide Substrate | Yield (%)[9] |

| 1 | Bromobenzene (B47551) | 85 |

| 2 | 4-Bromoanisole (B123540) | 95 |

| 3 | 4-Bromotoluene | 89 |

| 4 | 2-Bromonaphthalene | 91 |

| 5 | 3-Bromopyridine | 75 |

Experimental Protocol: Synthesis of 4-Methoxybenzonitrile[9]

-

Lithiation: To a solution of 4-bromoanisole (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes.

-

Addition to Pivalonitrile: Add pivalonitrile (1.2 eq.) to the aryllithium solution at -78 °C and allow the mixture to warm to room temperature over 1 hour.

-

Fragmentation: Add molecular iodine (1.5 eq.) to the reaction mixture and heat at 70 °C for 3 hours.

-

Workup: Cool the reaction, quench with aqueous sodium thiosulfate (B1220275) solution, and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methoxybenzonitrile.

Transition Metal-Catalyzed Reactions: A Pivaloyl Surrogate Approach

While direct C-H functionalization of benzonitriles is challenging, an effective surrogate strategy has been developed using pivalophenone N-H imine.[10][11] In this two-step process, the pivaloyl imine group acts first as a directing group for cobalt-catalyzed ortho-C-H alkylation or arylation and is then cleanly converted into a nitrile group.[12][13] The steric bulk of the pivaloyl group is essential for the final fragmentation step, preventing undesired side reactions like iminyl radical dimerization.[12]

Quantitative Data: Substrate Scope

This protocol demonstrates broad applicability for synthesizing various ortho-substituted benzonitriles.

Table 1: Cobalt-Catalyzed ortho-Alkylation

| Entry | Alkyl Bromide | Yield of Nitrile (%)[13] |

| 1 | n-Octyl bromide | 89 |

| 2 | Cyclohexyl bromide | 85 |

| 3 | Benzyl bromide | 78 |

Table 2: Cobalt-Catalyzed ortho-Arylation

| Entry | Aryl Chloride | Yield of Nitrile (%)[13] |

| 1 | 4-Chloroanisole | 81 |

| 2 | 4-Chlorotoluene | 75 |

| 3 | 2-Chloropyridine | 68 |

Experimental Protocol: Two-Step Synthesis of 2-n-Octylbenzonitrile[1][13]

Step 1: Cobalt-Catalyzed C-H Alkylation

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, charge CoBr₂ (10 mol%) and an N-heterocyclic carbene (NHC) ligand precursor (e.g., L2·HBr, 10 mol%). Add dry THF.

-

Grignard Addition: Cool the solution in an ice bath and add a Grignard reagent such as t-BuCH₂MgBr (2.5 eq.) to generate the active cobalt catalyst. Stir for 30 minutes.

-

Reactant Addition: Add pivalophenone N-H imine (1.0 eq.) and n-octyl bromide (1.5 eq.).

-

Reaction: Allow the mixture to stir at room temperature for 12 hours. The crude product, ortho-alkylated pivalophenone imine, is used directly in the next step without purification.

Step 2: Imine-to-Nitrile Conversion (Peroxide Photolysis)

-

Setup: Transfer the crude reaction mixture from Step 1 into a quartz tube. Add di-tert-butyl peroxide (t-BuOOt-Bu, 3.0 eq.).

-

Photolysis: Irradiate the solution with a UV lamp (254 nm) at room temperature for 12 hours.

-

Workup & Purification: Concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography to afford 2-n-octylbenzonitrile.

Classical Nucleophilic Additions: The Grignard Reaction

The reaction of nitriles with Grignard reagents is a fundamental transformation that yields ketones after acidic workup. Pivalonitrile reacts with various Grignard reagents to produce tert-butyl ketones, which can be sterically challenging to synthesize via other methods. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic nitrile carbon, forming a stable magnesium imine salt. This salt does not react further with the Grignard reagent and is hydrolyzed to the ketone during aqueous acidic workup.[14]

Quantitative Data

This reaction provides a straightforward route to various ketones.

| Entry | Grignard Reagent (R-MgX) | Product | Expected Yield (%) |

| 1 | Phenylmagnesium bromide | Pivalophenone | >80 |

| 2 | Ethylmagnesium bromide | 2,2-Dimethyl-3-pentanone | >75 |

| 3 | Cyclohexylmagnesium bromide | Cyclohexyl tert-butyl ketone | >70 |

| 4 | Vinylmagnesium bromide | 4,4-Dimethyl-1-penten-3-one | >65 |

Experimental Protocol: Synthesis of Pivalophenone[14]

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 eq.).

-

Grignard Formation: Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction (a crystal of iodine may be used if needed). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Nitrile Addition: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of pivalonitrile (0.9 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and acidify with dilute sulfuric acid.

-

Extraction & Purification: Separate the ether layer and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude pivalophenone by vacuum distillation or column chromatography.

Conclusion